BenchChemオンラインストアへようこそ!

n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide

Dopamine D2 receptor Salicylamide SAR Pharmacophore truncation

This unsubstituted salicylamide (MW 248.32, cLogP ~1.6) is the structurally minimal member of the N-ethylpyrrolidinylmethyl-benzamide class. It lacks both the 6-methoxy group needed for the O₆···H–N pseudo-ring that stabilizes the planar, D2-binding conformation and all aromatic substituents. Consequently, its predicted receptor interaction profile diverges fundamentally from high-affinity analogs like raclopride (Ki D2=1.8 nM). Procure as: (1) a structurally matched, pharmacologically attenuated negative control for [³H]-spiperone/[³H]-raclopride D2 binding assays; (2) a versatile late-stage intermediate—five open aryl positions permit systematic elaboration; or (3) a CNS-drug-like baseline scaffold for property-activity relationship studies. Supplied ≥98% pure, sealed, 2–8°C.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 51431-46-0
Cat. No. B2786165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide
CAS51431-46-0
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=CC=CC=C2O
InChIInChI=1S/C14H20N2O2/c1-2-16-9-5-6-11(16)10-15-14(18)12-7-3-4-8-13(12)17/h3-4,7-8,11,17H,2,5-6,9-10H2,1H3,(H,15,18)
InChIKeyYIONPZZGQSPBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide (CAS 51431-46-0): Procurement-Grade Overview of an Unsubstituted Salicylamide Scaffold


N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide (CAS 51431-46-0, MW 248.32, C₁₄H₂₀N₂O₂) is the structurally minimal, unsubstituted salicylamide member of the N-ethylpyrrolidinylmethyl-benzamide class . Unlike its pharmacologically characterized congeners — including raclopride, eticlopride, and FLA 981 — this compound carries neither a 6-methoxy group nor aromatic ring substituents at the 3- or 5-positions [1]. It is supplied at ≥98% purity and is stored sealed at 2–8°C .

Why N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide Cannot Be Interchanged with Other Substituted Benzamide Dopamine Receptor Ligands


Within this compound class, D2/D3 dopamine receptor affinity and selectivity are exquisitely dependent on the substitution pattern of the benzamide ring. The 6-methoxy group participates in an intramolecular hydrogen-bonded pseudo-ring that stabilizes the planar salicylamide conformation required for efficient π–π stacking with the receptor [1]. Substituents at the 3-position further modulate potency via hydrophobic, electronic, and steric effects [2]. Because CAS 51431-46-0 lacks both the 6-methoxy group and all aromatic substituents, its receptor-interaction profile is expected to differ fundamentally from that of substituted analogs such as raclopride (Ki D2 = 1.8 nM) or CHEMBL23228 (IC50 D2 = 19 nM) [3]. Direct substitution of this unsubstituted scaffold for a potent, substituted congener in a pharmacological assay would therefore invalidate the experimental readout.

Quantitative Differentiation Evidence for N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide (51431-46-0) vs. Substituted Benzamide Comparators


Structural Minimalism: Absence of the Pharmacophore-Critical 6-Methoxy Group Compared to FLA 981 and CHEMBL23228

CAS 51431-46-0 is the unsubstituted parent scaffold of the 6-methoxysalicylamide series. The closest analog with published D2 affinity data, CHEMBL23228 (N-(1-ethyl-pyrrolidin-2-ylmethyl)-2-hydroxy-6-methoxy-3-methyl-benzamide), differs by the addition of a 6-methoxy and a 3-methyl group and exhibits an IC50 of 19 nM at the rat D2 receptor [1]. The 6-methoxy group is structurally essential: it forms an intramolecular hydrogen bond with the amide N–H, creating a pseudo-ring that planarizes the salicylamide moiety for receptor π–π stacking [2]. CAS 51431-46-0 cannot form this pseudo-ring. An even more elaborated analog, CHEMBL22472 (6-methoxy-3-propyl), reaches IC50 = 4.80 nM [3], demonstrating that each substituent incrementally enhances affinity. The target compound, lacking both features, is predicted to exhibit substantially lower D2 affinity, making it a suitable negative-control or SAR-baseline compound.

Dopamine D2 receptor Salicylamide SAR Pharmacophore truncation

Physicochemical Differentiation: Lower Molecular Weight and Lipophilicity vs. Raclopride and Eticlopride

CAS 51431-46-0 has a molecular weight of 248.32 g/mol and a computed XLogP3 of approximately 1.6, based on the analog FLA 981 data [1]. In contrast, the clinically and experimentally used D2 antagonist raclopride has MW = 347.24 and a substantially higher lipophilicity due to its 3,5-dichloro-6-methoxy substitution . Eticlopride (MW = 340.85) similarly has greater steric bulk and lipophilicity. For CNS-targeted compounds, lower MW and moderate logP (1–3) are associated with improved passive blood-brain barrier permeation, but in this benzamide class, aromatic substituents are required for high-affinity receptor engagement [2]. The lower lipophilicity of the unsubstituted scaffold may result in reduced non-specific binding to brain tissue, a property useful in certain radioligand displacement assay formats.

Physicochemical properties CNS drug-likeness Lipophilicity

Conformational Basis for Reduced D2 Affinity: Absence of the Hydrogen-Bonded Pseudo-Ring Found in 6-Methoxysalicylamides

X-ray crystallographic studies of FLA 797 (3-bromo-6-methoxysalicylamide analog) and raclopride demonstrate that the 6-methoxy oxygen forms an intramolecular hydrogen bond with the amide N–H, creating a six-membered pseudo-ring that locks the salicylamide moiety into a planar conformation [1]. This planarity is critical for π–π stacking interactions with aromatic residues in the D2 receptor binding pocket. The unsubstituted 2-hydroxybenzamide of CAS 51431-46-0 lacks this methoxy oxygen; the crystal structures of related compounds show that without this interaction, the carbonyl group can adopt a perpendicular orientation relative to the aromatic ring, disrupting the planar pharmacophore [1]. This conformational difference provides a structural rationale for the predicted order-of-magnitude reduction in D2 binding affinity compared to 6-methoxy-containing analogs.

Conformational analysis Intramolecular hydrogen bond D2 receptor pharmacophore

Verified Purity and Defined Storage Conditions for Reproducible Experimental Use

Commercial sourcing data for CAS 51431-46-0 specifies a purity of ≥98% (HPLC) with recommended storage sealed in dry conditions at 2–8°C . This purity specification is comparable to the ≥98% standard for research-grade raclopride and eticlopride . Unlike many substituted benzamide analogs that are supplied as hydrochloride or tartrate salts requiring controlled stoichiometry verification, CAS 51431-46-0 is supplied as the free base, simplifying gravimetric preparation of stock solutions and eliminating counterion mass-correction errors in quantitative pharmacology.

Analytical characterization Purity specification Compound storage

Synthetic Intermediate Utility: A Versatile Unsubstituted Scaffold for Parallel SAR Library Synthesis

The unsubstituted 2-hydroxybenzamide core of CAS 51431-46-0 provides a chemically tractable scaffold for late-stage functionalization. The phenolic –OH at position 2 and the unsubstituted aromatic positions 3, 4, 5, and 6 are all accessible for electrophilic aromatic substitution, O-alkylation, or directed metalation chemistry . This contrasts with pre-substituted analogs like raclopride (3,5-dichloro-6-methoxy) where only limited positions remain for chemical modification. A patent describing N-(1-ethyl-2-pyrrolidinylmethyl)-benzamide derivatives explicitly uses the unsubstituted benzamide core as the starting point for generating diverse substituted analogs [1]. Additionally, 5-sulfamoyl and 5-ethanesulfonyl derivatives of this scaffold have been synthesized, demonstrating its utility as a key intermediate .

Synthetic chemistry Benzamide derivatization SAR library

Procurement-Driven Application Scenarios for N-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide (CAS 51431-46-0)


Negative Control Compound for Dopamine D2/D3 Receptor Radioligand Binding Assays

In competitive radioligand binding assays using [³H]-spiperone or [³H]-raclopride against rat striatal D2 receptors, CAS 51431-46-0 can serve as a structurally matched but pharmacologically attenuated negative control. Since it lacks the 6-methoxy and 3-substituents required for high-affinity D2 binding [1], any observed displacement at high concentrations can be attributed to non-specific interactions rather than specific receptor engagement. This differentiates it from using a structurally unrelated compound as a negative control. The predicted low affinity (orders of magnitude weaker than CHEMBL23228's IC50 of 19 nM or raclopride's Ki of 1.8 nM [2]) provides a wide assay window for distinguishing specific from non-specific binding.

Scaffold for Parallel Synthesis of Substituted Benzamide Libraries in CNS Drug Discovery

Medicinal chemistry teams synthesizing focused libraries targeting dopamine D2/D3 or sigma receptors can use CAS 51431-46-0 as the common late-stage intermediate. Its five unsubstituted aromatic positions permit systematic introduction of substituents (halogens, alkyl, alkoxy, sulfamoyl, sulfonyl) via electrophilic substitution, O-alkylation of the phenolic –OH, or directed ortho-metalation [3]. This approach reduces synthetic burden compared to de novo construction of each analog. The free-base form simplifies purification and characterization of library members by removing the need for salt metathesis prior to biological testing.

Physicochemical Reference Standard for CNS Drug-Likeness Optimization Studies

With MW = 248.32 and cLogP ~1.6, CAS 51431-46-0 occupies a favorable region of CNS drug-like chemical space (MW < 300, logP 1–3) [4]. It can be used as a reference point for assessing the impact of substituent addition on key CNS parameters (MW, logP, tPSA, HBD count) in systematic property-activity relationship (PAR) studies. The addition of each substituent to generate analogs like FLA 981 (ΔMW +30, ΔlogP minimal) or CHEMBL23228 (ΔMW +44, ΔlogP +0.3) can be quantitatively benchmarked against this baseline scaffold, enabling rational multiparameter optimization.

Crystallographic and Computational Modeling Studies of Benzamide-D2 Receptor Interactions

The conformational flexibility of the unsubstituted salicylamide moiety in CAS 51431-46-0 — specifically, the ability of the carbonyl group to adopt either planar or perpendicular orientations relative to the aromatic ring — makes it a valuable tool for computational docking and molecular dynamics studies [5]. By comparing its predicted binding pose and interaction energy with those of the planar, 6-methoxy-stabilized scaffold, researchers can quantify the energetic contribution of the O₆···H–N pseudo-ring to receptor binding, informing rational design of next-generation benzamide ligands with predictable conformational preferences.

Quote Request

Request a Quote for n-((1-Ethylpyrrolidin-2-yl)methyl)-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.